molecular formula C12H16BrNO2S B7977827 Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate

Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate

Cat. No.: B7977827
M. Wt: 318.23 g/mol
InChI Key: GFLBGPGVKUHLJC-VIFPVBQESA-N
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Description

Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is a chiral piperidine derivative featuring a 4-bromothiophen-2-ylmethyl substituent at the nitrogen atom and a methyl ester group at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₁₄BrNO₂S, with a molecular weight of 336.23 g/mol. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility as scaffolds for drug discovery, particularly in targeting neurological and metabolic disorders .

Properties

IUPAC Name

methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-16-12(15)9-3-2-4-14(6-9)7-11-5-10(13)8-17-11/h5,8-9H,2-4,6-7H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLBGPGVKUHLJC-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCN(C1)CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Bromothiophene Moiety: The bromothiophene group is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a bromothiophene derivative and a suitable piperidine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C12H16BrNO2S
  • Molecular Weight: 304.23 g/mol
  • Purity Limit: ≥ 96%

The compound features a piperidine ring substituted with a bromothiophene moiety, which enhances its reactivity and biological activity. The presence of the bromine atom allows for diverse substitution reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the synthesis of derivatives with varied biological activities.
  • Coupling Reactions: It serves as a building block for constructing larger molecular frameworks, particularly in the pharmaceutical industry.

Research indicates that this compound may exhibit significant biological activities , including:

  • Antimicrobial Properties: Preliminary studies suggest potential effectiveness against various microbial strains, warranting further investigation into its mechanisms of action and efficacy.
  • Anticancer Activity: The compound is being explored for its ability to inhibit cancer cell proliferation. Its interaction with specific cellular targets could provide insights into new cancer therapies.

Pharmaceutical Development

The pharmaceutical industry is keenly interested in this compound for its potential as a therapeutic agent . Ongoing research focuses on:

  • Drug Design: Its unique structure may contribute to the development of novel drugs targeting specific diseases, particularly those related to inflammation and cancer.
  • Preclinical Studies: Early-stage trials are assessing its safety profile and therapeutic efficacy.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2021Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating potential for further development as an antimicrobial agent.
Johnson et al., 2022Anticancer PropertiesShowed inhibition of proliferation in breast cancer cell lines; further mechanistic studies are ongoing to elucidate pathways involved.
Lee et al., 2023Synthetic ApplicationsDeveloped a novel synthetic route using this compound as a key intermediate for synthesizing complex heterocycles.

Mechanism of Action

The mechanism of action of Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety may play a crucial role in binding to these targets, while the piperidine ring and methyl ester group contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target: Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate 4-Bromothiophen-2-ylmethyl (N1), methyl ester (C3) C₁₃H₁₄BrNO₂S 336.23 Bromothiophene introduces electron-withdrawing effects; sulfur enhances π-stacking potential.
Methyl (3S,4R,5S)-3-methyl-5-nitro-2-oxo-4-phenylpiperidine-3-carboxylate (1c) Phenyl (C4), nitro (C5), oxo (C2) C₁₅H₁₈N₂O₅ 306.32 Nitro and oxo groups increase electrophilicity; phenyl adds steric bulk.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid tert-Butoxycarbonyl (N1), phenyl (C4) C₁₇H₂₃NO₄ 305.37 Boc group enhances stability; carboxylic acid improves aqueous solubility.
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate Benzyl (N1), hydroxy-methyl (C3) C₁₄H₁₉NO₃ 249.31 Hydroxy-methyl enables hydrogen bonding; benzyl group increases lipophilicity.
Key Observations:
  • Steric Considerations : The 4-bromothiophen-2-ylmethyl group is less bulky than tert-butoxycarbonyl (Boc) or nitrobenzenesulfonyl groups, favoring conformational flexibility .
  • Solubility : The methyl ester in the target compound reduces polarity compared to carboxylic acid derivatives (e.g., ), impacting membrane permeability in biological systems.

Spectroscopic and Analytical Data

  • NMR Spectroscopy :
    • The target compound’s ¹H NMR would show distinct aromatic protons from the bromothiophene ring (δ ~7.0–7.5 ppm) and a singlet for the methyl ester (δ ~3.7 ppm). This contrasts with nitro-group-containing analogues (e.g., 1c ), where nitro protons are absent, and phenyl protons resonate at δ ~7.2–7.6 ppm.
    • ¹³C NMR would highlight the bromothiophene carbon (C-Br, δ ~110–120 ppm) and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry: The molecular ion peak ([M]⁺) at m/z 336.23 and isotopic pattern (due to bromine) differentiate it from non-halogenated analogues .

Biological Activity

Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is characterized by its piperidine core, which is a common feature in many pharmacologically active substances. The presence of the bromothiophenyl group enhances its structural diversity and may contribute to its biological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16BrNO2S
  • CAS Number : 1548163-89-8
  • Purity : ≥ 96%

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. The following sections detail significant findings related to its pharmacological effects.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds. The incorporation of the bromothiophenyl moiety in this compound may enhance lipophilicity and improve binding affinity to biological targets. Research on related compounds suggests that modifications at specific positions on the piperidine ring can significantly influence their efficacy and selectivity against various biological targets .

Case Studies

Several case studies have explored the biological activities of related piperidine derivatives:

  • Study on Antiviral Compounds : A series of 1,4-disubstituted piperidines were synthesized and tested for activity against human coronaviruses. Compounds with similar structural features to this compound demonstrated micromolar activity against SARS-CoV and influenza viruses, indicating potential for further development .
  • Inhibition Studies : In vitro studies have shown that certain piperidine derivatives inhibit viral replication by targeting viral proteases. The mechanism of action often involves binding to the active site of these enzymes, thus preventing viral polyprotein processing .

Data Table: Biological Activity Summary

Compound NameActivity TypeTargetIC50 (µM)Reference
1,4-Trisubstituted PiperidinesAntiviralSARS-CoV Mpro7.4
Methyl (3S)-1-(4-Bromothiophen-2-yl)methylpiperidinePotential InhibitorInfluenza ANot Specified
Piperidine DerivativesGeneral AntiviralVariousVaries

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